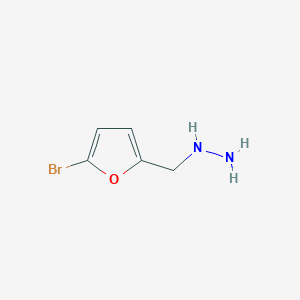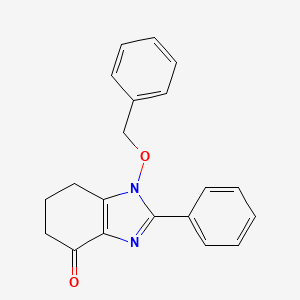
1-(benzyloxy)-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzyloxy)-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(benzyloxy)-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one typically involves the following steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Phenyl Group Addition: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction using phenyl chloride and a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Benzyloxy)-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Benzyloxy)-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antibacterial agent.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its unique structure.
Material Science: Investigated for its potential use in organic electronics and as a building block for advanced materials.
Wirkmechanismus
The mechanism of action of 1-(benzyloxy)-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Receptor Binding: It can act as an agonist or antagonist by binding to specific receptors, modulating their activity and downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1-(Benzyloxy)-2-iodo-4-tert-octylbenzene: Similar in structure but with an iodine atom and tert-octyl group.
2-Phenylbenzimidazole: Lacks the benzyloxy group but shares the benzimidazole core.
Uniqueness: 1-(Benzyloxy)-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one is unique due to the presence of both benzyloxy and phenyl groups, which confer distinct chemical properties and biological activities compared to its analogs.
Eigenschaften
IUPAC Name |
2-phenyl-1-phenylmethoxy-6,7-dihydro-5H-benzimidazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c23-18-13-7-12-17-19(18)21-20(16-10-5-2-6-11-16)22(17)24-14-15-8-3-1-4-9-15/h1-6,8-11H,7,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGVEXUOIRHGIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)N=C(N2OCC3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3-chlorophenyl)-N-{3-[(2-methylpropanoyl)amino]phenyl}furan-2-carboxamide](/img/structure/B15147579.png)

![{Bis[(4-chlorobenzyl)sulfanyl]methylidene}propanedinitrile](/img/structure/B15147601.png)

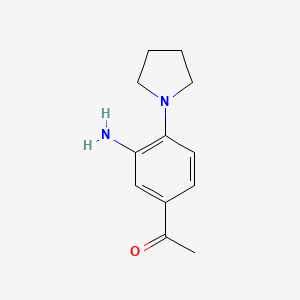
![(2Z)-2-[(4-iodophenyl)imino]-N-(4-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B15147616.png)
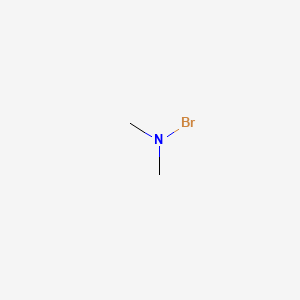
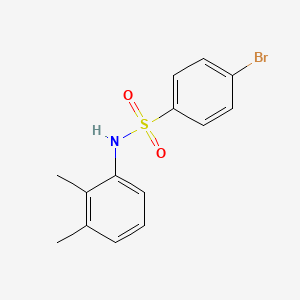
![Methyl 4-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B15147630.png)
![[1-(3,4-Dimethoxybenzyl)piperidin-4-yl][4-(2,3-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B15147634.png)

